molecular formula C4H4N2O2 B161985 Pyrazine-2,5-diol CAS No. 134434-28-9

Pyrazine-2,5-diol

Cat. No. B161985
M. Wt: 112.09 g/mol
InChI Key: USHRADXTTYICIJ-UHFFFAOYSA-N
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Description

Pyrazine-2,5-diol, also known as 2,5-pyrazinediol, is a pyrazine substituted by a hydroxy group at positions 2 and 5 . It has a CAS Number of 134434-28-9 and a molecular weight of 112.09 .


Molecular Structure Analysis

The molecular structure of pyrazine-2,5-diol consists of a six-membered aromatic ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The InChI code for this compound is 1S/C4H4N2O2/c7-3-1-5-4 (8)2-6-3/h1-2H, (H,5,8) (H,6,7) .


Physical And Chemical Properties Analysis

Pyrazine-2,5-diol is a colorless solid with a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . The storage temperature is between 28 C .

Scientific Research Applications

Antimicrobial Activity

Pyrazines, including variants like 2,5-bis(1-methylethyl)-pyrazine, demonstrate broad-spectrum antimicrobial activity. They are potential bio-based fumigants with applications in the food industry, agriculture, or logistics due to their relatively low mammalian toxicity and antimicrobial efficacy at lower concentrations (Janssens et al., 2019).

Membrane Targeting Drug Carriers

Derivatives of pyrazine, such as 2,5-di(benzo[b]thiophen-2-yl)pyrazine, have been explored for their potential as membrane targeting drug carriers. They exhibit promising properties like high fluorescence intensity in organic solvents and the ability to accumulate in cells, making them suitable for developing new classes of anticancer drugs (Mazuryk et al., 2013).

Chemical Synthesis

In the field of chemical synthesis, pyrazine derivatives are synthesized through routes like acceptorless dehydrogenative coupling. These methods, catalyzed by earth-abundant metals like manganese, are environmentally friendly, generating water and hydrogen gas as the only byproducts (Daw et al., 2018).

Optoelectronic Properties

Pyrazine derivatives, such as 2,5-di(aryleneethynyl)pyrazines, have been investigated for their structural and optoelectronic properties. These compounds show potential in light-emitting devices, highlighting their significance in material science and electronics (Zhao et al., 2004).

Pharmaceutical Applications

Various pyrazine derivatives have been evaluated for diverse pharmacological effects, including antimicrobial, anticancer, and effects on the cardiovascular or nervous system. Some pyrazine-based compounds are already in clinical use, with ongoing research aiming to develop more effective pharmaceuticals (Doležal & Zítko, 2015).

Glomerular Filtration Rate Measurement

Hydrophilic pyrazine derivatives have been developed as fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate (GFR). These compounds exhibit low plasma protein binding and high renal excretion, making them suitable for clinical monitoring of kidney function (Rajagopalan et al., 2011).

Safety And Hazards

Safety information for Pyrazine-2,5-diol suggests that it should be handled in accordance with good industrial hygiene and safety practice . Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application .

properties

IUPAC Name

5-hydroxy-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-5-4(8)2-6-3/h1-2H,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHRADXTTYICIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633423
Record name 5-Hydroxypyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2,5-diol

CAS RN

134434-28-9
Record name 5-Hydroxypyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Méret, D Kopetzki, T Degenkolbe, S Kleessen… - RSC …, 2014 - pubs.rsc.org
Metabolomics comprises of the monitoring of small molecules present in a biological system as a function of time and space. Coupled with emerging modeling approaches, it facilitates …
Number of citations: 4 pubs.rsc.org
JS Li, YW Huang, YC Lin, FH Chen, WC Chen… - Journal of Polymer …, 2021 - Springer
Isoindigo (IID) has been developed as an electron deficient moiety for high-performance conjugated organic materials, especially for constituting donor–acceptor (DA) type conjugated …
Number of citations: 3 link.springer.com
M Ruiz‐Bermejo, JL de la Fuente… - Chemistry & …, 2012 - Wiley Online Library
The data presented here provide a novel contribution to the understanding of the structural features of HCN polymers and could be useful in further development of models for prebiotic …
Number of citations: 41 onlinelibrary.wiley.com
DW Lin, T Masuda, MB Biskup, JD Nelson… - The Journal of …, 2011 - ACS Publications
A sweeping structural revision of the sarcodonin natural product family (published structures 1a−13a) is proposed after extensive studies aimed at their chemical synthesis. Key features …
Number of citations: 63 pubs.acs.org
European Food Safety Authority (EFSA)… - EFSA …, 2017 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authority of the rapporteur Member State, France, for the pesticide active …
Number of citations: 4 efsa.onlinelibrary.wiley.com
DW Lin - 2010 - search.proquest.com
Part I: Our studies of the pyrrole-enolate oxidative coupling is described in full. The scope of the reaction, as well as its application to a brief total synthesis of the pharmaceutical …
Number of citations: 0 search.proquest.com
莊曉涵 - 2012 - airitilibrary.com
本論文分為四個章節,分別探討三種不同分子的質子轉移機制及合成氨基酸的反應路徑,其中質子轉移(proton transfer) 及溶劑效應在這四種不同的系統中都扮演相當重要的角色. 在第一章中,…
Number of citations: 0 www.airitilibrary.com

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